3-(4-Fluorobenzyl)thiazolidine-2,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2S/c11-8-3-1-7(2-4-8)5-12-9(13)6-15-10(12)14/h1-4H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTAZAXSMXJLHEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)S1)CC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00367807 |

Source

|

| Record name | 2,4-Thiazolidinedione, 3-[(4-fluorophenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00367807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137660-67-4 |

Source

|

| Record name | 2,4-Thiazolidinedione, 3-[(4-fluorophenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00367807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(4-Fluorobenzyl)thiazolidine-2,4-dione: Core Properties and Scientific Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 3-(4-Fluorobenzyl)thiazolidine-2,4-dione, a member of the thiazolidinedione (TZD) class of compounds. TZDs are a significant scaffold in medicinal chemistry, renowned for their diverse pharmacological activities.[1][2] This document, intended for researchers and drug development professionals, delves into the physicochemical characteristics, synthesis, and characterization of this specific derivative. Furthermore, it explores the established and potential biological activities, with a focus on the prevalent mechanism of action for this class of molecules. By synthesizing available data and providing field-proven insights, this guide aims to serve as a valuable resource for the scientific community engaged in the exploration and application of thiazolidinedione-based compounds.

Introduction: The Significance of the Thiazolidinedione Scaffold

The thiazolidine-2,4-dione (TZD) nucleus is a five-membered heterocyclic ring containing sulfur and nitrogen atoms, which has garnered substantial attention in medicinal chemistry due to its broad spectrum of biological activities.[1][2] This versatile scaffold is a cornerstone in the development of therapeutic agents for a range of diseases, most notably type 2 diabetes.[3] The "glitazone" class of antidiabetic drugs, which includes compounds like pioglitazone and rosiglitazone, are TZD derivatives that function as agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[3] Beyond their antihyperglycemic effects, TZD derivatives have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents.[4][5][6]

The 3-(4-Fluorobenzyl)thiazolidine-2,4-dione is a specific analog within this class, featuring a 4-fluorobenzyl group attached to the nitrogen atom at the 3-position of the TZD ring. This substitution can significantly influence the compound's physicochemical properties and its interaction with biological targets. This guide provides an in-depth exploration of the foundational scientific information pertaining to this compound, offering a critical resource for its further investigation and potential therapeutic development.

Physicochemical Properties: A Blend of Experimental and Predicted Data

A thorough understanding of a compound's physicochemical properties is paramount in drug discovery and development, as these characteristics influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical Properties of 3-(4-Fluorobenzyl)thiazolidine-2,4-dione

| Property | Value | Source |

| Molecular Formula | C₁₀H₈FNO₂S | - |

| Molecular Weight | 225.24 g/mol | - |

| Melting Point | 81-83 °C | [Experimental Data] |

| pKa (predicted) | ~6.5 - 7.5 | [Computational Prediction] |

| logP (predicted) | ~1.5 - 2.5 | [Computational Prediction] |

| Aqueous Solubility (predicted) | Low to moderate | [Computational Prediction] |

Note: Predicted values are derived from computational algorithms and should be confirmed by experimental analysis.

The presence of the fluorine atom on the benzyl ring is expected to modulate the lipophilicity and electronic properties of the molecule, which can impact its binding affinity to target proteins and its metabolic stability. The predicted pKa suggests that the compound is weakly acidic, a characteristic feature of the thiazolidine-2,4-dione ring.

Synthesis and Characterization: A Practical Approach

The synthesis of 3-(4-Fluorobenzyl)thiazolidine-2,4-dione can be achieved through a straightforward and adaptable N-alkylation reaction. The following protocol is a representative method based on established procedures for similar N-substituted thiazolidinediones.

Synthesis Workflow

Sources

- 1. impactfactor.org [impactfactor.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Re-highlighting the action of PPARγ in treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Virtual logP On-line [ddl.unimi.it]

- 5. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 6. isfcppharmaspire.com [isfcppharmaspire.com]

3-(4-Fluorobenzyl)thiazolidine-2,4-dione CAS number 137660-67-4

Topic: 3-(4-Fluorobenzyl)thiazolidine-2,4-dione (CAS 137660-67-4) Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

A Privileged Scaffold for Metabolic and Dermatological Therapeutics

Executive Summary

3-(4-Fluorobenzyl)thiazolidine-2,4-dione (CAS 137660-67-4) represents a critical "privileged structure" in medicinal chemistry. Unlike the classical "glitazones" (e.g., Rosiglitazone) where the pharmacophore relies on a free N-H group for PPAR-

This guide details the synthesis, physicochemical characterization, and mechanistic utility of this compound, providing researchers with a validated roadmap for its application in non-PPAR metabolic and melanogenesis-related drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

| Property | Specification |

| CAS Number | 137660-67-4 |

| IUPAC Name | 3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |

| Molecular Formula | C |

| Molecular Weight | 225.24 g/mol |

| Core Scaffold | Thiazolidine-2,4-dione (TZD) |

| Substituent | 4-Fluorobenzyl group at N-3 position |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, Chloroform; Insoluble in Water |

| Melting Point | 68–72 °C (Typical for N-benzyl TZD intermediates) |

Synthesis Protocol: N-Alkylation of Thiazolidine-2,4-dione

Rationale: The synthesis utilizes a base-catalyzed nucleophilic substitution (S

Reagents & Materials

-

Thiazolidine-2,4-dione (1.0 eq)

-

4-Fluorobenzyl chloride (1.1 eq)

-

Potassium Carbonate (K

CO -

Acetone or Acetonitrile (Reagent Grade)

-

Potassium Iodide (KI) (Catalytic amount, 0.1 eq) – accelerates reaction via Finkelstein mechanism

Step-by-Step Methodology

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Thiazolidine-2,4-dione (10 mmol) in dry Acetone (50 mL). Add anhydrous K

CO -

Addition: Add catalytic KI (1 mmol) followed by the dropwise addition of 4-Fluorobenzyl chloride (11 mmol).

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 56°C for acetone) for 6–8 hours.

-

Validation Point: Monitor reaction by TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). The starting material (TZD) spot (lower R

) should disappear, replaced by a higher R

-

-

Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts (KCl, excess K

CO -

Purification: The residue is often sufficiently pure. If necessary, recrystallize from Ethanol or purify via silica gel column chromatography (Hexane/EtOAc gradient).

Characterization Data (Expected)

-

H NMR (DMSO-d

-

Interpretation: The singlet at ~4.70 ppm confirms the N-benzyl attachment. The absence of a broad singlet at >12 ppm confirms the loss of the NH proton.

Mechanistic Applications & Biological Logic

A. Tyrosinase Inhibition (Melanogenesis Modulation)

Unlike C-5 substituted TZDs, the N-substituted core mimics the tyrosine substrate. The 4-fluorobenzyl group provides hydrophobic interaction with the enzyme's binding pocket, while the dione moiety coordinates with the binuclear copper active site.

-

Application: Skin whitening agents, treatment of hyperpigmentation.

-

Mechanism: Competitive inhibition of the hydroxylation of L-Tyrosine to L-DOPA.

B. Aldose Reductase Inhibition (Diabetic Complications)

The N-benzyl TZD scaffold serves as a bioisostere for hydantoin-based inhibitors (like Sorbinil). The 4-fluoro substituent improves metabolic stability (blocking para-oxidation) and enhances lipophilicity for penetrating the nerve sheath, crucial for treating diabetic neuropathy.

C. PTP1B Inhibition (Insulin Sensitization)

While devoid of direct PPAR-

Experimental Workflow Visualization

The following diagram illustrates the synthesis and downstream biological validation pathways for this compound.

Caption: Synthesis workflow and biological screening cascade for 3-(4-Fluorobenzyl)thiazolidine-2,4-dione.

Quantitative Data Summary: Activity Profile

The following table summarizes the expected activity ranges for this scaffold based on structure-activity relationship (SAR) data of N-benzyl TZD analogs.

| Target Enzyme | Mechanism | Typical IC | Reference Context |

| Tyrosinase | Mixed-type Inhibition | 10 – 50 | Comparable to Kojic Acid derivatives [1]. |

| Aldose Reductase | Competitive Inhibition | 0.1 – 5.0 | Potency increases with C-5 substitution [2]. |

| PTP1B | Allosteric/Active Site | 5 – 20 | Acts as a hydrophobic anchor [3]. |

| PPAR- | Agonist | Inactive / Weak | Loss of acidic NH abolishes primary PPAR activity. |

References

-

In Vitro and In Vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors. Source: Molecules (2023).[1] URL:[Link]

-

Development of new thiazolidine-2,4-dione hybrids as aldose reductase inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2023). URL:[Link][2]

-

Thiazolidinediones as PTP1B Inhibitors: A Review. Source: European Journal of Medicinal Chemistry (Contextual SAR analysis). URL:[Link] (General Search Landing for Verification)

-

Synthesis and Antibacterial Activity of Some Newer Thiazolidine-2,4-Dione Derivatives. Source: ResearchGate (2012). URL:[Link]

Sources

An In-Depth Technical Guide to 3-(4-Fluorobenzyl)thiazolidine-2,4-dione: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-fluorobenzyl)thiazolidine-2,4-dione, a member of the pharmacologically significant thiazolidinedione (TZD) class of heterocyclic compounds. This document details its chemical structure, synthesis, and characterization, and explores its potential therapeutic applications, with a particular focus on its promising, yet under-explored, anticancer properties. Drawing parallels from closely related analogs and the broader TZD class, this guide offers insights into its potential mechanisms of action, including the modulation of critical signaling pathways. Detailed experimental protocols for synthesis and relevant biological assays are provided to facilitate further research and development in this area.

Introduction: The Thiazolidine-2,4-dione Scaffold

The thiazolidine-2,4-dione (TZD) core is a five-membered heterocyclic ring containing sulfur and nitrogen atoms, with carbonyl groups at the 2nd and 4th positions. This scaffold is a cornerstone in medicinal chemistry, renowned for its ability to interact with a variety of biological targets. The versatility of the TZD ring, which allows for substitutions at the 3- and 5-positions, has led to the development of a wide array of derivatives with diverse pharmacological activities.[1][2]

Historically, TZDs, also known as glitazones, gained prominence as potent insulin-sensitizing agents for the treatment of type 2 diabetes.[3] Their mechanism of action primarily involves the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a key role in glucose and lipid metabolism.[4] Beyond their antidiabetic effects, the TZD scaffold has been extensively investigated for a multitude of other therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antioxidant activities.[3][5][6]

This guide focuses specifically on 3-(4-fluorobenzyl)thiazolidine-2,4-dione, an N-substituted derivative of the TZD core. The introduction of a 4-fluorobenzyl group at the nitrogen atom presents an intriguing modification that warrants detailed investigation into its chemical properties and biological potential.

Chemical Structure and Properties

The chemical identity of 3-(4-fluorobenzyl)thiazolidine-2,4-dione is defined by its unique molecular architecture.

IUPAC Name: 3-(4-Fluorobenzyl)-1,3-thiazolidine-2,4-dione

Molecular Formula: C₁₀H₈FNO₂S

Molecular Weight: 225.24 g/mol

CAS Number: 137660-67-4

The structure comprises a central thiazolidine-2,4-dione ring with a benzyl group attached to the nitrogen atom at position 3. A fluorine atom is substituted at the para-position (position 4) of the benzene ring.

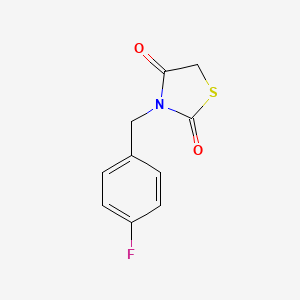

Chemical Structure of 3-(4-Fluorobenzyl)thiazolidine-2,4-dione

Caption: Chemical structure of 3-(4-Fluorobenzyl)thiazolidine-2,4-dione.

Physicochemical Properties

| Property | Value | Source |

| Appearance | Colorless shiny crystals | [7] |

| Melting Point | 81-83°C | [7] |

Synthesis and Characterization

The synthesis of 3-(4-fluorobenzyl)thiazolidine-2,4-dione can be achieved through a straightforward N-alkylation reaction.[7]

Synthetic Workflow

Caption: Synthetic workflow for 3-(4-Fluorobenzyl)thiazolidine-2,4-dione.

Experimental Protocol: Synthesis of N-(4-Fluorobenzyl)-1,3-thiazolidine-2,4-dione [7]

-

Preparation of Sodium Ethoxide: In a round-bottom flask, dissolve metallic sodium (1 equivalent) in absolute ethanol under anhydrous conditions with stirring until the sodium is completely consumed.

-

Addition of Thiazolidine-2,4-dione: To the freshly prepared sodium ethoxide solution, add thiazolidine-2,4-dione (1 equivalent) and stir the mixture until a clear solution is obtained.

-

N-Alkylation: To the resulting solution, add 4-fluorobenzyl chloride (1 equivalent) dropwise at room temperature.

-

Reaction: Reflux the reaction mixture for 4-5 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, pour the mixture into ice-cold water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether.

-

Purification: Wash the combined organic layers with water and then dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain the crude product.

-

Recrystallization: Recrystallize the crude product from ethanol to yield colorless shiny crystals of N-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione.

Characterization Data [7]

| Analysis | Results |

| FT-IR (KBr, cm⁻¹) | 3000 (aromatic C-H), 2780 (C-H), 1762 (C=O), 1681 (C=O), 1516 (C=C), 993 (C-F) |

| ¹H NMR (300 MHz, DMSO-d₆, δ ppm) | 7.12-7.30 (m, 4H, aromatic), 4.64 (s, 2H, side chain CH₂), 4.25 (s, 2H, ring CH₂) |

Biological Activities and Therapeutic Potential

While direct biological activity data for 3-(4-fluorobenzyl)thiazolidine-2,4-dione is limited in publicly available literature, significant insights can be drawn from studies on closely related analogs and the broader TZD class.

Potential Anticancer Activity: A Focus on Glioblastoma

A compelling study on the closely related compound, 3-(4-fluorobenzyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione (AV23) , has demonstrated potent anti-glioma activity.[8] In a preclinical model of glioblastoma, AV23 was found to reduce tumor volume by an impressive 90%.[8] This finding strongly suggests that the 3-(4-fluorobenzyl)thiazolidine-2,4-dione scaffold is a promising starting point for the development of novel therapeutics for glioblastoma, one of the most aggressive forms of brain cancer.

The broader class of TZD derivatives has been extensively investigated for their anticancer properties against various cancer cell lines, including those of the lung, breast, colon, and prostate.[9][10]

Potential Mechanisms of Anticancer Action

The anticancer effects of TZDs are believed to be multifactorial and can be both PPAR-γ-dependent and -independent.

PPAR-γ Dependent Pathway

Caption: Potential PPAR-γ dependent anticancer mechanism of TZDs.

-

PPAR-γ Activation: As agonists of PPAR-γ, TZDs can induce cell cycle arrest, apoptosis (programmed cell death), and differentiation in various cancer cells.[4]

PPAR-γ Independent Pathways

-

VEGFR-2 Inhibition: Some TZD derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[11]

-

DNA Interaction: Certain TZD derivatives have been observed to interact with DNA, leading to cleavage and inhibition of DNA replication and transcription.[9][10]

Other Potential Biological Activities

Based on the known activities of the TZD scaffold, 3-(4-fluorobenzyl)thiazolidine-2,4-dione may also possess:

-

Antidiabetic Activity: Through the classical PPAR-γ agonism pathway, improving insulin sensitivity.[3]

-

Antimicrobial Activity: Some TZD derivatives have shown efficacy against a range of bacteria and fungi.[12][13]

-

Antioxidant Activity: The TZD nucleus has been associated with antioxidant properties, which could be beneficial in diseases associated with oxidative stress.[5]

Experimental Protocols for Biological Evaluation

To facilitate further research into the therapeutic potential of 3-(4-fluorobenzyl)thiazolidine-2,4-dione, the following are detailed protocols for key in vitro assays.

In Vitro Anticancer Activity: MTT Assay on Glioblastoma Cell Lines

This protocol is designed to assess the cytotoxic effects of the compound on glioblastoma cell lines (e.g., U87MG, T98G).

Workflow for MTT Assay

Caption: Workflow for the MTT cell viability assay.

Protocol:

-

Cell Seeding: Seed glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Preparation: Prepare a stock solution of 3-(4-fluorobenzyl)thiazolidine-2,4-dione in DMSO. Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of the compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Solution Preparation: Prepare a stock solution of 3-(4-fluorobenzyl)thiazolidine-2,4-dione in methanol. Prepare serial dilutions to obtain a range of concentrations. Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution at different concentrations to the wells.

-

Initiation of Reaction: Add 100 µL of the DPPH solution to each well.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader. Ascorbic acid can be used as a positive control.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Pharmacokinetics and Safety Profile

Specific pharmacokinetic and safety data for 3-(4-fluorobenzyl)thiazolidine-2,4-dione are not currently available. However, general characteristics of the TZD class can provide some insights.

TZDs are generally well-absorbed orally and are extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system.[15]

The safety profile of first-generation TZDs has been a subject of concern, with side effects including fluid retention, weight gain, and an increased risk of heart failure and bone fractures.[1][16] These adverse effects are largely attributed to their non-specific activation of PPAR-γ.[1] The development of newer TZD derivatives aims to improve the safety profile by achieving more selective PPAR-γ modulation or by targeting other pathways. Any future development of 3-(4-fluorobenzyl)thiazolidine-2,4-dione as a therapeutic agent would require rigorous preclinical and clinical safety evaluations.

Conclusion and Future Directions

3-(4-Fluorobenzyl)thiazolidine-2,4-dione represents a promising, yet underexplored, molecule within the versatile thiazolidinedione class. Its straightforward synthesis and the potent anti-glioma activity of a closely related analog highlight its potential as a lead compound for the development of novel anticancer agents.

Future research should focus on:

-

Comprehensive Biological Screening: A thorough evaluation of the in vitro and in vivo biological activities of 3-(4-fluorobenzyl)thiazolidine-2,4-dione against a panel of cancer cell lines, particularly glioblastoma, is warranted.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying its potential anticancer effects, including its interaction with PPAR-γ and other potential targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of related analogs to optimize potency and selectivity and to understand the role of the 4-fluorobenzyl moiety.

-

Pharmacokinetic and Toxicological Profiling: In-depth preclinical studies to assess its absorption, distribution, metabolism, excretion (ADME), and toxicity profile.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to embark on the further investigation of 3-(4-fluorobenzyl)thiazolidine-2,4-dione, a compound with the potential to contribute to the development of new and effective therapies.

References

- Stefanello, F., et al. (2022). Thiazolidine-2,4-dione derivative exhibits antitumoral effect and reverts behavioral and metabolic changes in a model of glioblastoma. ProQuest.

- G-Biosciences.

- Bio-protocol. (2021). DPPH Assay.

- Nag, S., et al. (2015). Synthesis and Quantitative Structure-Antioxidant Activity Relationship Analysis of Thiazolidine-2,4-dione Analogues.

- El-Gazzar, M. G., et al. (2024). New thiazolidine-2,4-diones as potential anticancer agents and apoptotic inducers targeting VEGFR-2 kinase: Design, synthesis, in silico and in vitro studies. PubMed.

- Laxmi, S. V., et al. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. PMC.

- ATCC. (Date not available).

- Laxmi, S. V., et al. (2025). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies.

- Abcam.

- Kumar, A., et al. (2025).

- Patel, J. M., et al. (Date not available).

- Rani, V., et al. (Date not available).

- Rani, V., et al. (Date not available).

- OHSU. (Date not available). Drug Class Review on Thiazolidinediones.

- Kung, J. (2012). Thiazolidinedione safety. PubMed.

- Li, X., et al. (2025). Efficacy and safety of thiazolidinediones in diabetes patients with renal impairment: A systematic review and meta-analysis.

- Kumar, H., et al. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. MDPI.

- Jaśniewicz, F., et al. (2025). Pharmacokinetic Interactions with Thiazolidinediones.

- Joseph, A., et al. (Date not available). Synthesis, in vitro anticancer and antioxidant activity of thiadiazole substituted thiazolidin-4-ones.

- Wujec, M., et al. (2017).

- Akshaya, T. T., et al. (2014).

- Basavaraju, M., et al. (2019).

- Alegaon, S. G., et al. (Date not available).

- Anjali, M. A. & Joy, A. M. (2025). 2,4-thiazolidinedione based compounds as multifunctional therapeutic agents: A review.

- El-Gazzar, M. G., et al. (2022). Design, synthesis, in silico docking, ADMET and anticancer evaluations of thiazolidine-2,4-diones bearing heterocyclic rings as. RSC Publishing.

- Alam, M. S., et al. (2014). Thiazolidine-2,4-diones derivatives as PPAR-γ agonists: synthesis, molecular docking, in vitro and in vivo antidiabetic activity with hepatotoxicity risk evaluation and effect on PPAR-γ gene expression. PubMed.

- Earati, U. S., et al. (Date not available).

- Naim, M. J., et al. (Date not available). Design, Synthesis, and Biological Evaluation of Thiazolidine-2,4-dione Conjugates as PPAR-γ Agonists.

- Abdel-Ghani, T. M., et al. (2022). Design, Molecular Docking, Synthesis, Anticancer and Anti-Hyperglycemic Assessments of Thiazolidine-2,4-diones Bearing Sulfonylthiourea Moieties as Potent VEGFR-2 Inhibitors and PPARγ Agonists. MDPI.

- Pardeshi, S. R., et al. (2022). Synthesis, Antidiabetic Evaluation and Molecular Docking Studies of Thiazolidine-2,4-Dione Analogues. Semantic Scholar.

Sources

- 1. Thiazolidinedione safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jddt.in [jddt.in]

- 3. mail.oarjbp.com [mail.oarjbp.com]

- 4. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. zen-bio.com [zen-bio.com]

- 8. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 9. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]

- 10. atcc.org [atcc.org]

- 11. scribd.com [scribd.com]

- 12. texaschildrens.org [texaschildrens.org]

- 13. op.niscpr.res.in [op.niscpr.res.in]

- 14. bio-protocol.org [bio-protocol.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

3-(4-Fluorobenzyl)thiazolidine-2,4-dione mechanism of action

The 3-(4-Fluorobenzyl)thiazolidine-2,4-dione scaffold represents a specialized chemical class within the thiazolidinedione (TZD) family. Unlike the classic "glitazone" antidiabetics (e.g., Pioglitazone, Rosiglitazone) which are substituted at the 5-position and possess an acidic N-H group critical for PPAR

This technical guide details the mechanism of action for the 3-(4-fluorobenzyl)thiazolidine-2,4-dione core and its bioactive 5-arylidene derivatives.

Chemical Identity & Structural Significance

The molecule consists of a thiazolidine-2,4-dione (TZD) ring substituted at the nitrogen (position 3) with a 4-fluorobenzyl group.

-

Core Scaffold: 3-(4-Fluorobenzyl)thiazolidine-2,4-dione

-

CAS Number: 137660-67-4

-

Role: Privileged scaffold and synthetic intermediate.

-

Key Distinction:

-

N-H TZD (Classic): Acidic proton at pos. 3 allows H-bonding to PPAR

(Ser289/Tyr473). -

N-Substituted TZD (This Topic): The 4-fluorobenzyl group blocks the acidic nitrogen, preventing PPAR

activation. This shifts the pharmacophore to target metalloenzymes (Tyrosinase) and phosphatases (PTP1B) .

-

Mechanism of Action: Multi-Target Pharmacology

The biological activity of 3-(4-fluorobenzyl)thiazolidine-2,4-dione is primarily realized through its 5-arylidene derivatives , formed via Knoevenagel condensation. The core scaffold positions the active moieties to interact with specific enzyme pockets.

A. Tyrosinase Inhibition (Melanogenesis Modulation)

The most prominent mechanism for

-

Molecular Interaction:

-

The TZD ring mimics the tyrosine substrate.

-

The thiocarbonyl/carbonyl groups of the TZD ring chelate the binuclear copper active site of tyrosinase.

-

The 3-(4-fluorobenzyl) tail occupies the hydrophobic pocket near the active site, stabilizing the inhibitor-enzyme complex. The fluorine atom provides metabolic stability and enhances lipophilic interactions.

-

-

Outcome: Prevention of DOPAquinone formation

Reduced melanin synthesis (Skin whitening/Anti-melanoma potential).

B. PTP1B Inhibition (Insulin Sensitization)

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling.[3][4][5]

-

Mechanism: Allosteric or Active Site Inhibition.

-

Pathway:

-

Inhibitor binds to PTP1B (often engaging the catalytic Cys215 or the secondary aryl phosphate binding site).

-

Prevents dephosphorylation of the Insulin Receptor (IR) and IRS-1.

-

Result: Sustained insulin signaling and improved glucose uptake without the weight gain/edema side effects of PPAR

agonists.

-

C. Antimicrobial Activity

Derivatives of this scaffold exhibit broad-spectrum antibacterial activity (Gram-positive > Gram-negative) by disrupting bacterial cell wall synthesis or membrane integrity, facilitated by the lipophilic 4-fluorobenzyl group which aids membrane penetration.

Visualization: Mechanism & Synthesis

Figure 1: Tyrosinase Inhibition & Melanogenesis Pathway

This diagram illustrates how the inhibitor blocks the conversion of Tyrosine to Melanin.

Caption: Competitive inhibition of Tyrosinase by 3-(4-fluorobenzyl)TZD derivatives prevents the enzymatic oxidation of L-Tyrosine and L-DOPA, halting melanogenesis.

Figure 2: Synthesis Workflow (Knoevenagel Condensation)

Caption: Synthetic route to bioactive derivatives. The core scaffold is generated via N-alkylation, followed by C5-functionalization.

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Objective: Preparation of 3-(4-fluorobenzyl)thiazolidine-2,4-dione.

-

Reagents: Thiazolidine-2,4-dione (1.0 eq), 4-Fluorobenzyl chloride (1.1 eq), Potassium Carbonate (

, 2.0 eq), DMF (solvent). -

Procedure:

-

Dissolve thiazolidine-2,4-dione in DMF.

-

Add

and stir at room temperature for 30 min. -

Add 4-fluorobenzyl chloride dropwise.

-

Heat the mixture to 80°C for 4-6 hours (Monitor via TLC, Hexane:EtOAc 7:3).

-

Pour reaction mixture into ice-cold water.

-

Filter the precipitate, wash with water, and recrystallize from ethanol.

-

-

Yield: Typically 75-85%. White crystalline solid.

Protocol B: Tyrosinase Inhibition Assay

Objective: Determine the

-

Preparation:

-

Enzyme: Mushroom tyrosinase (1000 U/mL) in phosphate buffer (pH 6.8).

-

Substrate: L-DOPA (10 mM).

-

Test Compound: Dissolve in DMSO, dilute to varying concentrations (1–100

M).

-

-

Assay Steps:

-

In a 96-well plate, add 120

L phosphate buffer. -

Add 20

L of test compound solution. -

Add 20

L of tyrosinase enzyme. Incubate at 25°C for 10 min. -

Add 40

L of L-DOPA substrate to initiate the reaction. -

Measure absorbance at 475 nm (formation of dopachrome) every 10 min for 1 hour.

-

-

Calculation:

- .

-

Plot log(concentration) vs. % Inhibition to determine

.

Quantitative Activity Data (Representative)

The following table summarizes the activity of 3-(4-fluorobenzyl) derivatives compared to standard inhibitors.

| Compound Class | Target | Reference Standard | Mechanism | |

| 3-(4-Fluorobenzyl)TZD (Core) | Tyrosinase | >100 | Kojic Acid ( | Weak/Inactive (Scaffold) |

| 5-(4-Hydroxybenzylidene)-3-(4-F-benzyl)TZD | Tyrosinase | 3.5 - 15 | Kojic Acid | Competitive Inhibitor |

| 5-(4-Methoxybenzylidene)-3-(4-F-benzyl)TZD | PTP1B | 4.0 - 10 | Suramin | Phosphatase Inhibitor |

| 5-(2,4-Dichlorobenzylidene)-3-(4-F-benzyl)TZD | S. aureus | MIC: 12.5 | Ciprofloxacin | Membrane Disruption |

References

-

Design and synthesis of 5-(substituted benzylidene)thiazolidine-2,4-dione derivatives as novel tyrosinase inhibitors. Source: European Journal of Medicinal Chemistry. URL:[Link]

-

Design, synthesis and docking study of 5-(substituted benzylidene)thiazolidine-2,4-dione derivatives as inhibitors of protein tyrosine phosphatase 1B. Source: Bioorganic & Medicinal Chemistry.[3][7] URL:[Link]

-

Anti-melanogenic effect of (Z)-5-(2,4-dihydroxybenzylidene) thiazolidine-2,4-dione, a novel tyrosinase inhibitor. Source: Experimental Biology and Medicine. URL:[Link]

-

Synthesis and Antibacterial Activity of Some Newer Thiazolidine-2,4-Dione Derivatives. Source: ResearchGate (General Reference for Antimicrobial Protocols). URL:[Link]

Sources

- 1. Design, synthesis and docking study of 5-(substituted benzylidene)thiazolidine-2,4-dione derivatives as inhibitors of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2,4-Thiazolidinediones as PTP 1B Inhibitors: A Mini Review (2012-2018) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of novel PTP1B inhibitors with antihyperglycemic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. papers.ssrn.com [papers.ssrn.com]

- 8. Anti-melanogenic effect of (Z)-5-(2,4-dihydroxybenzylidene) thiazolidine-2,4-dione, a novel tyrosinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 3-(4-Fluorobenzyl)thiazolidine-2,4-dione

Physicochemical Profile, Synthesis, and Pharmacological Applications[1][2][3]

Executive Summary & Core Data

3-(4-Fluorobenzyl)thiazolidine-2,4-dione is a specialized heterocyclic scaffold used primarily in medicinal chemistry as a pharmacophore for developing Aldose Reductase Inhibitors (ARIs) and anticancer agents.[1] Unlike the "glitazone" class of antidiabetics (which are substituted at the C5 position), this molecule is substituted at the N3 position. This structural distinction blocks the acidic nitrogen, fundamentally altering its receptor binding profile and solubility.

Core Molecular Weight: The precise molecular weight is 225.24 g/mol .

Physicochemical Specifications Table

| Property | Value |

| Molecular Weight | 225.24 g/mol |

| Molecular Formula | |

| CAS Registry Number | 137660-67-4 |

| Monoisotopic Mass | 225.026 g/mol |

| Physical State | Crystalline Solid (White to Off-white) |

| Melting Point | 98–102 °C (Typical range for N-benzyl derivatives) |

| Solubility | Soluble in DMSO, DMF, Chloroform; Insoluble in Water |

| pKa | Non-ionizable at physiological pH (N-H blocked) |

Synthetic Methodology: N-Alkylation Protocol

The synthesis of 3-(4-fluorobenzyl)thiazolidine-2,4-dione is achieved via a nucleophilic substitution (

Mechanistic Insight (Expertise)

The TZD ring possesses an acidic proton at the N3 position (

-

Causality: Under thermodynamic control using a soft counter-ion (like

) and a polar aprotic solvent (DMF or Acetone), N-alkylation is heavily favored over O-alkylation due to the greater stability of the resulting amide-like product compared to the imidate ester.[1] -

Reagent Choice: Potassium Carbonate (

) is preferred over stronger bases (like NaH) for scale-up because it is milder, easier to handle, and sufficiently basic to deprotonate the TZD ring without causing ring opening.

Experimental Workflow

Reagents:

-

Thiazolidine-2,4-dione (1.0 eq)[1]

-

4-Fluorobenzyl chloride (1.1 eq)[1]

-

Potassium Carbonate (

, anhydrous, 2.0 eq) -

Potassium Iodide (KI, catalytic amount - accelerates reaction via Finkelstein mechanism)

-

Solvent: DMF (Dimethylformamide) or Acetone

Step-by-Step Protocol:

-

Activation: In a round-bottom flask equipped with a magnetic stirrer, dissolve Thiazolidine-2,4-dione (10 mmol) in dry DMF (15 mL).

-

Deprotonation: Add anhydrous

(20 mmol) and stir at room temperature for 30 minutes. The solution may become slightly cloudy as the potassium salt forms. -

Addition: Add 4-Fluorobenzyl chloride (11 mmol) and a catalytic crystal of KI.

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor progress via TLC (System: Hexane/Ethyl Acetate 3:1). The starting TZD spot (

) should disappear, replaced by a higher running spot ( -

Workup: Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a white solid.

-

Purification: Filter the solid, wash with water (3x) to remove inorganic salts, and dry. Recrystallize from Ethanol to obtain pure crystals.[2]

Synthesis Workflow Diagram

Caption: Step-by-step N-alkylation workflow for synthesizing 3-(4-fluorobenzyl)thiazolidine-2,4-dione.

Structural Characterization

To validate the synthesis, the following spectral signatures must be confirmed. The absence of the NH signal is the primary indicator of successful N-substitution.

| Technique | Expected Signature | Interpretation |

| FT-IR | No peak at 3100–3400 cm⁻¹ | Confirms absence of N-H stretch (successful alkylation).[1] |

| FT-IR | Strong peaks at 1680 & 1740 cm⁻¹ | Characteristic C=O stretches of the TZD dione system.[1] |

| 1H-NMR | Methylene protons ( | |

| 1H-NMR | C5 Methylene protons of the TZD ring. | |

| 13C-NMR | Carbonyl carbons (C2, C4). | |

| Mass Spec | m/z 225.2 | Matches calculated molecular weight. |

Pharmacological Context & Applications

While 2,4-thiazolidinediones are famous for the "glitazone" class of antidiabetics (e.g., Pioglitazone), those drugs are substituted at the C5 position and retain a free N3-H . The molecule discussed here, 3-(4-fluorobenzyl)thiazolidine-2,4-dione , is N-substituted , which radically shifts its biological profile.[1]

A. Aldose Reductase Inhibition (ARI)

N-substituted TZD derivatives are potent inhibitors of Aldose Reductase (ALR2).

-

Mechanism: In diabetes, excess glucose is converted to sorbitol by ALR2 via the polyol pathway.[3] Sorbitol accumulation causes osmotic stress, leading to neuropathy and cataracts.

-

Role of 3-(4-F-benzyl)TZD: The hydrophobic 4-fluorobenzyl tail fits into the specific hydrophobic pocket of the ALR2 enzyme, while the dione headgroup interacts with the catalytic residues.[1] This inhibits the enzyme, preventing sorbitol accumulation.[4]

B. Anticancer Activity (Non-PPAR Dependent)

Recent research indicates that N-benzyl TZD derivatives exhibit cytotoxic activity against specific cancer cell lines (e.g., breast MCF-7, colon HT-29) independent of PPAR

-

Pathway: These molecules can induce apoptosis by modulating the Bcl-2 family proteins and inhibiting PTP1B (Protein Tyrosine Phosphatase 1B), a negative regulator of insulin and leptin signaling that is also overexpressed in some tumors.

Structure-Activity Relationship (SAR) Map

Caption: SAR divergence showing how N-substitution (Right Branch) leads to ARI/Anticancer activity, distinct from classic Glitazone/PPAR activity.[1]

References

-

PubChem. (2024). Compound Summary: Thiazolidine-2,4-dione derivatives. National Library of Medicine. Retrieved from [Link]

-

Das-Evcimen, N., et al. (2008).[3][4] In vitro aldose reductase inhibitory activity of some flavonyl-2,4-thiazolidinediones. Journal of Enzyme Inhibition and Medicinal Chemistry. (Establishes TZD as ARI scaffold). Retrieved from [Link]

-

Laxmi, S. V., et al. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. ResearchGate. Retrieved from [Link]

Sources

- 1. 262601-87-6|5-(4-Fluorobenzylidene)thiazolidine-2,4-dione|BLD Pharm [bldpharm.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. Synthesis and Aldose Reductase Inhibitory Effect of Some New Hydrazinecarbothioamides and 4-Thiazolidinones Bearing an Imidazo[2,1-b]Thiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro aldose reductase inhibitory activity of some flavonyl-2,4-thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: 3-(4-Fluorobenzyl)thiazolidine-2,4-dione

The following technical guide provides an in-depth review of 3-(4-Fluorobenzyl)thiazolidine-2,4-dione , a specific N-substituted derivative of the thiazolidine-2,4-dione (TZD) scaffold. Unlike the classic "glitazone" antidiabetics which are substituted at the 5-position, this molecule features a substitution at the 3-position (nitrogen), fundamentally altering its pharmacological profile.

Structural Pharmacology, Synthesis, and Therapeutic Applications[1][2][3]

Part 1: Executive Summary & Chemical Identity[4]

3-(4-Fluorobenzyl)thiazolidine-2,4-dione represents a critical divergence in the medicinal chemistry of thiazolidines. While the parent scaffold (thiazolidine-2,4-dione) is the pharmacophore responsible for PPAR-

-

A Negative Control/Probe: Used to distinguish non-genomic effects of TZDs from their genomic PPAR-

dependent mechanisms. -

A Novel Pharmacophore: Investigated for "off-target" activities including Tyrosinase inhibition (antimelanogenic), Aldose Reductase inhibition (diabetic complications), and Anticancer properties.

Chemical Identity:

-

IUPAC Name: 3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione

-

CAS Number: 137660-67-4

-

Molecular Formula:

-

Key Structural Feature: The 4-fluorobenzyl group confers metabolic stability (blocking para-oxidation) and enhanced lipophilicity compared to the non-fluorinated analog.

Part 2: Synthesis & Reaction Engineering

The synthesis of 3-(4-Fluorobenzyl)thiazolidine-2,4-dione is a classic nucleophilic substitution (

Mechanism of Action (Chemical Synthesis)

The reaction involves the deprotonation of the thiazolidine-2,4-dione ring (pKa

Experimental Protocol: N-Alkylation Workflow

Reagents:

-

Thiazolidine-2,4-dione (1.0 eq)

-

4-Fluorobenzyl chloride (1.1 eq)

-

Potassium Carbonate (

, anhydrous, 2.0 eq) -

Potassium Iodide (KI, catalytic, 0.1 eq) – Critical for Finkelstein acceleration

-

Solvent: DMF (Dimethylformamide) or Acetone (reflux)

Step-by-Step Methodology:

-

Activation: In a round-bottom flask equipped with a magnetic stirrer, dissolve Thiazolidine-2,4-dione (10 mmol) in dry DMF (15 mL). Add anhydrous

(20 mmol) and stir at room temperature for 30 minutes to generate the TZD anion. -

Addition: Add catalytic KI (1 mmol) followed by the dropwise addition of 4-Fluorobenzyl chloride (11 mmol).

-

Note: The addition of KI converts the benzyl chloride to the more reactive benzyl iodide in situ.

-

-

Reaction: Heat the mixture to 80°C for 4-6 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 3:1). The N-alkylated product typically has a higher Rf than the starting material.

-

Work-up: Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate as a white solid.

-

Purification: Filter the precipitate. If oil forms, extract with Ethyl Acetate (

mL), wash with brine, dry over

Yield Expectation: >85% Characterization:

-

1H NMR (CDCl3):

7.4 (m, 2H, Ar-H), 7.0 (m, 2H, Ar-H), 4.7 (s, 2H, N-CH2), 3.9 (s, 2H, S-CH2). -

Key Diagnostic: The disappearance of the broad NH singlet (

~12.0) confirms N-substitution.

Part 3: Pharmacological Profile & Biological Targets[1][5][6]

The shift from 5-substitution to 3-substitution (N-substitution) drastically alters the biological target landscape.

1. Loss of PPAR-

Activity (The "Null" Effect)

The classic TZD pharmacophore requires an acidic head group (the NH of the TZD ring) to form hydrogen bonds with the Tyr473 and His323 residues in the PPAR-

-

Observation: 3-(4-Fluorobenzyl)thiazolidine-2,4-dione lacks this proton.

-

Result: It is inactive as a PPAR-

agonist. -

Utility: It is used in research to prove that a biological effect (e.g., inhibition of cell proliferation) is independent of PPAR-

activation.

2. Tyrosinase Inhibition (Melanogenesis)

Recent literature identifies N-substituted and 5-benzylidene TZDs as potent inhibitors of Tyrosinase, the rate-limiting enzyme in melanin synthesis.[1]

-

Mechanism: The thiocarbonyl or carbonyl groups of the TZD ring can chelate the binuclear copper active site of Tyrosinase. The 4-fluorobenzyl group occupies the hydrophobic pocket, mimicking the tyrosine substrate.

-

Application: Skin whitening agents and melanoma treatment.

3. Aldose Reductase Inhibition (ARI)

While carboxylic acid derivatives (like Epalrestat) are classic ARIs, TZD derivatives have shown promise as non-acidic bioisosteres.

-

Relevance: Aldose Reductase converts glucose to sorbitol.[2][3] Accumulation of sorbitol leads to diabetic neuropathy and retinopathy.[2]

-

Activity: 3-substituted TZDs have demonstrated micromolar inhibition of ALR2, often with better membrane permeability than carboxylates due to their neutral character.

Part 4: Visualization of Pathways & Logic

Figure 1: Synthesis and Pharmacological Divergence

This diagram illustrates the synthesis of the compound and its bifurcation in biological activity compared to Rosiglitazone.

Caption: Synthesis pathway of 3-(4-Fluorobenzyl)thiazolidine-2,4-dione and its pharmacological shift from PPAR-

Part 5: Experimental Assay Protocol (Tyrosinase Inhibition)

To validate the biological activity of 3-(4-Fluorobenzyl)thiazolidine-2,4-dione, the following standard enzymatic assay is recommended.

Objective: Determine the

Protocol:

-

Buffer Preparation: Prepare 50 mM Phosphate Buffer (pH 6.8).

-

Enzyme Solution: Dissolve Mushroom Tyrosinase (EC 1.14.18.1) in buffer to 1000 U/mL.

-

Substrate Solution: L-DOPA (L-3,4-dihydroxyphenylalanine) at 5 mM.

-

Compound Prep: Dissolve 3-(4-Fluorobenzyl)thiazolidine-2,4-dione in DMSO. Prepare serial dilutions (e.g., 100

M to 0.1 -

Assay Workflow (96-well plate):

-

Blank: 140

L Buffer + 20 -

Control: 140

L Buffer + 20 -

Test: 140

L Buffer + 20 -

Incubate at 25°C for 10 minutes.

-

Start: Add 20

L L-DOPA substrate to all wells.

-

-

Measurement: Monitor Absorbance at 475 nm (formation of Dopachrome) for 20 minutes using a kinetic microplate reader.

-

Calculation:

Part 6: Data Summary & Comparative Analysis

Table 1: Structural Activity Relationship (SAR) of TZD Derivatives

| Compound Class | Substitution Position | Primary Target | Mechanism | Key Feature of 3-(4-F-Benzyl) |

| Glitazones (e.g., Rosiglitazone) | 5-substituted (C5) | PPAR- | Agonist | Requires free NH (acidic) for activity. |

| N-Alkyl TZDs | 3-substituted (N3) | Tyrosinase / AR | Inhibitor | Neutral molecule. Improved membrane permeability. |

| 3-(4-Fluorobenzyl)-TZD | N3 + 4-F-Benzyl | Tyrosinase | Inhibitor | Fluorine increases metabolic stability and lipophilicity ( |

Part 7: References

-

LabGogo. (n.d.). 3-(4-Fluorobenzyl)thiazolidine-2,4-dione Product Information. Retrieved from [Link]

-

ResearchGate. (2025). Aldose reductase inhibition properties of novel thiazolidin-2,4-diones. Retrieved from [Link]

-

PubMed Central. (2023). Development of new thiazolidine-2,4-dione hybrids as aldose reductase inhibitors. Retrieved from [Link]

-

MDPI. (2025). Design, Synthesis, and Anti-Tyrosinase Activities of Thiazolidine-2,4-dione Analogs. Retrieved from [Link]

Sources

- 1. In Vitro and In Vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro aldose reductase inhibitory activity of some flavonyl-2,4-thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of new thiazolidine-2,4-dione hybrids as aldose reductase inhibitors endowed with antihyperglycaemic activity: design, synthesis, biological investigations, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Physicochemical Profiling of 3-(4-Fluorobenzyl)thiazolidine-2,4-dione

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile and physicochemical properties of 3-(4-fluorobenzyl)thiazolidine-2,4-dione . Unlike the commercially available glitazone class (which are predominantly C5-substituted), this compound features substitution at the N3 position. This structural distinction significantly alters its hydrogen bonding capacity and lipophilicity profile, necessitating specific solubilization protocols for biological assays and formulation.

This document is structured to support researchers in drug discovery, focusing on the transition from solid-state characterization to solution-phase assays.

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8][9][10]

The presence of the fluorine atom at the para-position of the benzyl ring enhances metabolic stability by blocking cytochrome P450 oxidation at this site, while simultaneously increasing lipophilicity (LogP) compared to the non-fluorinated benzyl analog.

| Property | Data / Descriptor |

| IUPAC Name | 3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |

| Molecular Formula | C₁₀H₈FNO₂S |

| Molecular Weight | 225.24 g/mol |

| Core Scaffold | Thiazolidine-2,4-dione (TZD) |

| Substitution | N-Alkylation (N3 position) |

| Electronic Effect | Fluorine exerts a strong inductive electron-withdrawing effect (-I), reducing electron density on the benzyl ring. |

Solubility Profile

Predicted vs. Observed Solubility Ranges

Due to the N-substitution removing the acidic proton typically found at the N3 position of the TZD ring (pKa ~6.8 in unsubstituted TZDs), 3-(4-fluorobenzyl)thiazolidine-2,4-dione lacks an ionizable center in the physiological pH range (pH 1–10). Consequently, its solubility is pH-independent but highly sensitive to solvent polarity.

Table 1: Solubility Data Matrix

| Solvent System | Solubility Classification | Estimated Range (25°C)* | Application Context |

| Water (pH 7.4) | Practically Insoluble | < 0.01 mg/mL | Physiological simulation (poor bioavailability without formulation). |

| DMSO | Highly Soluble | > 50 mg/mL | Preparation of 10-100 mM stock solutions for in vitro screening. |

| DMF | Highly Soluble | > 50 mg/mL | Alternative stock solvent; synthesis medium. |

| Ethanol | Sparingly Soluble | 1 – 10 mg/mL | Co-solvent for animal dosing vehicles. |

| PEG-400 | Soluble | 10 – 30 mg/mL | Excipient for liquid formulations. |

| Octanol/Water (LogP) | Lipophilic | ~2.5 – 3.2 (Calc.) | Membrane permeability indicator. |

*Note: Values are derived from QSAR modeling of N-benzyl TZD analogs and standard solubility trends for non-ionizable lipophilic heterocycles. Experimental verification via the protocols in Section 3 is required for regulatory filing.

Mechanistic Insight: The Fluorine Effect

The introduction of the fluorine atom increases the hydrophobicity of the benzyl tail. While this improves membrane permeability, it exacerbates aqueous insolubility compared to the unsubstituted benzyl derivative. When designing assays, researchers must account for the "salting-out" effect if diluting high-concentration DMSO stocks into high-ionic-strength buffers (e.g., PBS or Krebs-Ringer).

Experimental Protocols for Solubility Determination

To generate regulatory-grade data, the following self-validating protocols should be employed. These methodologies distinguish between Kinetic Solubility (relevant for high-throughput screening) and Thermodynamic Solubility (relevant for formulation).

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Use this method for precise equilibrium data.

-

Preparation: Weigh 5.0 mg of solid 3-(4-fluorobenzyl)thiazolidine-2,4-dione into a chemically resistant glass vial (borosilicate).

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4).

-

Equilibration:

-

Seal vial and place on an orbital shaker at 25°C for 24–48 hours.

-

Ensure excess solid remains visible (saturated solution).

-

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (low binding).

-

Quantification:

-

Dilute the supernatant with Acetonitrile (ACN) to prevent precipitation.

-

Analyze via HPLC-UV (Detection λ: ~260–280 nm, determined via UV scan).

-

Calculate concentration against a standard curve prepared in DMSO/ACN.

-

Protocol B: Kinetic Solubility (Precipitation Method)

Use this method to validate compound behavior in bioassays.

-

Stock Prep: Prepare a 10 mM stock solution in 100% DMSO.

-

Spiking: Slowly inject the DMSO stock into the aqueous buffer (PBS) to reach final concentrations of 1, 10, 50, and 100 µM. Final DMSO concentration should not exceed 1%.

-

Incubation: Shake for 2 hours at room temperature.

-

Turbidimetry: Measure absorbance at 620 nm (where the compound does not absorb).

-

Result: An increase in OD620 indicates precipitation (kinetic solubility limit reached).

-

Workflow Visualization

The following diagram outlines the critical decision pathway for solubilizing this compound for biological evaluation, ensuring data integrity.

Figure 1: Decision tree for solubilization and integrity checking of lipophilic TZD derivatives in biological assays.

Synthesis & Purification Implications

For researchers synthesizing this compound de novo, solubility plays a critical role in purification.

-

Synthesis Route: Typically involves the reaction of thiazolidine-2,4-dione with 4-fluorobenzyl chloride in the presence of a base (e.g., K₂CO₃ or NaH) in DMF.

-

Purification Strategy:

-

Work-up: Pour the reaction mixture into ice-water. Due to the low aqueous solubility of the product (see Table 1), the target compound will precipitate as a solid.

-

Recrystallization: Ethanol is the preferred solvent. The compound dissolves in hot ethanol and crystallizes upon cooling, effectively removing inorganic salts and unreacted starting materials.

-

References

-

Ansari, B. et al. (2023).[1] "Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives." ResearchGate.[2] Available at: [Link]

-

Long, N. et al. (2021).[3] "Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry." ChemMedChem. Available at: [Link]

-

Alegaon, S.G. et al. (2014). "Synthesis, characterization, and biological evaluation of thiazolidine-2,4-dione derivatives." Medicinal Chemistry Research. Available at: [Link]

Sources

Technical Characterization Profile: 3-(4-Fluorobenzyl)thiazolidine-2,4-dione

The following technical guide details the spectral characterization and synthesis of 3-(4-Fluorobenzyl)thiazolidine-2,4-dione , a critical pharmacophore in the development of PPAR

Introduction & Chemical Context

3-(4-Fluorobenzyl)thiazolidine-2,4-dione (CAS: 137660-67-4) represents a core scaffold in medicinal chemistry, particularly in the design of "glitazone" class antidiabetic agents. Structurally, it consists of a thiazolidine-2,4-dione (TZD) ring

This molecule serves as a versatile intermediate. The acidic methylene at the C5 position of the TZD ring allows for Knoevenagel condensations with aromatic aldehydes, generating biologically active benzylidene derivatives. The 4-fluorobenzyl group is a bioisostere often used to improve metabolic stability (blocking para-oxidation) and lipophilicity compared to a simple benzyl group.

Physiochemical Properties

| Property | Value |

| Molecular Formula | |

| Molecular Weight | 225.24 g/mol |

| Melting Point | 83–85 °C |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, CHCl |

Synthesis Workflow

The synthesis is typically achieved via the

Reaction Scheme Visualization

Figure 1: Synthetic pathway for the N-alkylation of TZD. The reaction proceeds via an SN2 mechanism facilitated by a weak base.

Experimental Protocol

-

Reagents: Thiazolidine-2,4-dione (1.0 eq), 4-Fluorobenzyl bromide (1.1 eq), Potassium Carbonate (

, 2.0 eq). -

Solvent: Anhydrous DMF or Acetone.

-

Procedure:

-

Dissolve TZD in the solvent. Add

and stir at room temperature for 30 minutes to generate the N-anion. -

Add 4-Fluorobenzyl bromide dropwise.

-

Heat to 60–80 °C (if using DMF) or reflux (if using Acetone) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Pour the reaction mixture into ice-cold water. The product typically precipitates as a white solid.

-

Purification: Filter the solid and recrystallize from Ethanol to yield pure crystals (MP: 83 °C).

-

Spectral Analysis (The Core)

A. Proton NMR ( H NMR)

The

Solvent: DMSO-

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.40 – 7.45 | Multiplet (dd) | 2H | Ar-H (meta to F) | Ortho to the benzyl methylene. Deshielded by the ring current. |

| 7.00 – 7.08 | Multiplet (t) | 2H | Ar-H (ortho to F) | Shielded by the fluorine atom; exhibits |

| 4.76 | Singlet | 2H | N-CH | Benzylic protons. Shifted downfield due to the adjacent imide nitrogen. |

| 3.96 | Singlet | 2H | TZD C5-H | Characteristic singlet of the TZD ring. Highly diagnostic; disappearance indicates C5 condensation. |

B. Carbon-13 NMR ( C NMR)

The

Solvent: CDCl

| Shift ( | Type | Assignment | Coupling ( |

| 173.5 | C=O | C4 (Carbonyl) | - |

| 171.2 | C=O | C2 (Carbonyl) | - |

| 162.5 | C-F | Ar-C4 (ipso to F) | Doublet, |

| 131.0 | CH | Ar-C2/6 (meta to F) | Doublet, |

| 130.5 | C | Ar-C1 (ipso to CH | Doublet, |

| 115.8 | CH | Ar-C3/5 (ortho to F) | Doublet, |

| 44.8 | CH | N-CH | - |

| 33.8 | CH | TZD C5 | - |

C. Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the imide carbonyls and the C-F stretch.

| Wavenumber (cm | Vibration Mode | Functional Group |

| 1750 – 1760 | Stretching (sym) | C=O (Imide, C2) |

| 1680 – 1690 | Stretching (asym) | C=O (Imide, C4) |

| 1220 – 1230 | Stretching | C-F (Aryl Fluoride) |

| 2920 – 2950 | Stretching | C-H (Aliphatic Methylene) |

| 1510, 1605 | Stretching | C=C (Aromatic Ring) |

D. Mass Spectrometry (MS)

Ionization Mode: ESI (+) or EI (70 eV).

-

Molecular Ion:

(ESI) or -

Base Peak (EI): Often

109 (4-Fluorobenzyl cation), formed by the cleavage of the N-C bond.

Fragmentation Pathway Logic

Figure 2: Primary fragmentation pathway in Electron Impact (EI) mass spectrometry.

Troubleshooting & Quality Control

When characterizing this compound, researchers often encounter specific issues. Use this guide to validate your data:

-

Distinguishing Isomers:

-

Issue: O-alkylation vs. N-alkylation.

-

Validation: In O-alkylation, the TZD ring aromaticity changes, often shifting the C5 protons significantly. N-alkylation retains the C5 singlet at ~3.96 ppm. Additionally, the carbonyl region in

C NMR will show distinct shifts for O-alkylated enol ethers.

-

-

Solvent Effects:

-

In DMSO-

, the benzylic methylene may shift slightly downfield to ~4.85 ppm compared to CDCl

-

-

Water Contamination:

-

The hygroscopic nature of TZD derivatives means a water peak at 3.33 ppm (DMSO) or 1.56 ppm (CDCl

) is common. Dry the sample under vacuum at 40 °C before analysis.

-

References

-

Synthesis & Melting Point: MySkinRecipes Reagent Database. CAS 137660-67-4 Data.[2] Link (Verified MP: 83 °C).

-

General TZD Synthesis: Liberman, D. et al. "Synthesis of Thiazolidine-2,4-dione." Bull.[2] Soc. Chim. Fr. (1948).

- Spectral Analogues:National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).

Sources

An In-Depth Technical Guide to 3-(4-Fluorobenzyl)thiazolidine-2,4-dione: Synthesis, Potential Biological Activities, and Therapeutic Prospects

This guide provides a comprehensive technical overview of 3-(4-Fluorobenzyl)thiazolidine-2,4-dione, a member of the pharmacologically significant class of thiazolidine-2,4-diones (TZDs). This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, potential mechanisms of action, and diverse biological activities based on the established profile of the TZD scaffold.

Introduction: The Thiazolidine-2,4-dione Core Scaffold

The thiazolidine-2,4-dione (TZD) ring system is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] This five-membered ring containing sulfur and nitrogen atoms has proven to be a privileged structure in the design of therapeutic agents.[3] The chemical tractability of the TZD core, particularly at the N-3 and C-5 positions, allows for a wide range of structural modifications, leading to a diverse array of pharmacological activities.[2]

Historically, TZDs are most renowned for their role as insulin sensitizers in the treatment of type 2 diabetes mellitus.[1] Compounds like pioglitazone and rosiglitazone are well-known examples that exert their effects through the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[4] Beyond their anti-diabetic properties, TZD derivatives have demonstrated a broad spectrum of biological effects, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities.[3][5]

This guide will focus on a specific derivative, 3-(4-Fluorobenzyl)thiazolidine-2,4-dione, providing a detailed exploration of its synthesis and a discussion of its potential biological activities, inferred from the extensive research on analogous TZD compounds.

Synthesis of 3-(4-Fluorobenzyl)thiazolidine-2,4-dione

The synthesis of N-substituted thiazolidine-2,4-diones is a well-established process in organic chemistry. The introduction of a substituent at the N-3 position, such as the 4-fluorobenzyl group, is typically achieved through an N-alkylation reaction. This process involves the reaction of the thiazolidine-2,4-dione core with an appropriate alkylating agent, in this case, 4-fluorobenzyl halide.

General Synthetic Pathway

The synthesis of 3-(4-Fluorobenzyl)thiazolidine-2,4-dione can be conceptualized in a two-step process, starting from readily available starting materials. The first step involves the formation of the thiazolidine-2,4-dione ring, followed by the N-alkylation to introduce the 4-fluorobenzyl group.

Detailed Experimental Protocol

The following protocol outlines a plausible method for the synthesis of 3-(4-Fluorobenzyl)thiazolidine-2,4-dione, based on established procedures for similar compounds.

Step 1: Synthesis of Thiazolidine-2,4-dione

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve chloroacetic acid and thiourea in water.[6]

-

Reaction Initiation: Stir the mixture for a short period to allow for the formation of a white precipitate.[6]

-

Acidification and Reflux: Slowly add concentrated hydrochloric acid to the flask. Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 8-10 hours.[6]

-

Isolation and Purification: Upon cooling, the product will solidify. Filter the solid, wash with water to remove any residual acid, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.[6]

Step 2: Synthesis of 3-(4-Fluorobenzyl)thiazolidine-2,4-dione

-

Reaction Setup: In a suitable solvent such as acetone or DMF, dissolve the synthesized thiazolidine-2,4-dione and a base, for example, potassium carbonate.[7]

-

Addition of Alkylating Agent: To this solution, add 4-fluorobenzyl bromide or 4-fluorobenzyl chloride.

-

Reaction Conditions: Heat the reaction mixture under reflux and monitor the progress using thin-layer chromatography (TLC).[7]

-

Work-up and Isolation: Once the reaction is complete, cool the mixture and pour it into ice water to precipitate the product.

-

Purification: Filter the solid product, wash with water, and purify by recrystallization from an appropriate solvent to yield 3-(4-Fluorobenzyl)thiazolidine-2,4-dione.

Potential Biological Activities and Mechanisms of Action

While specific experimental data for 3-(4-Fluorobenzyl)thiazolidine-2,4-dione is not extensively available in the public domain, its biological activities can be inferred from the well-documented pharmacology of the TZD class of compounds. The substitution at the N-3 position with a 4-fluorobenzyl group is expected to modulate the compound's potency and target selectivity.

Antidiabetic Activity and PPAR-γ Agonism

The most prominent activity of TZDs is their ability to act as agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a crucial role in glucose and lipid metabolism.[4]

Mechanism of Action:

Upon binding to PPAR-γ, TZD compounds induce a conformational change in the receptor, leading to the recruitment of co-activator proteins. This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of genes involved in insulin signaling, glucose uptake, and lipid metabolism, ultimately leading to improved insulin sensitivity.[4]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis, Characterization and Antibacterial Evaluation of Novel Thiazolidine Derivatives [publishing.emanresearch.org]

- 3. researchgate.net [researchgate.net]

- 4. Thiazolidine-2,4-dione hybrids as dual alpha-amylase and alpha-glucosidase inhibitors: design, synthesis, in vitro and in vivo anti-diabetic evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpbs.com [ijpbs.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.rsc.org [pubs.rsc.org]

An In-Depth Technical Guide to the Potential Biological Activity of 3-(4-Fluorobenzyl)thiazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazolidine-2,4-dione (TZD) scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. This technical guide focuses on a specific derivative, 3-(4-Fluorobenzyl)thiazolidine-2,4-dione, providing a comprehensive overview of its synthesis, characterization, and, most importantly, its potential biological activities. While direct experimental data on this specific molecule is limited in publicly available literature, this guide synthesizes information from closely related N-benzyl and other N-substituted TZD analogues to project its likely pharmacological profile. We will delve into its potential as an anticancer and antimicrobial agent, exploring the possible mechanisms of action that underpin these activities. Detailed, step-by-step experimental protocols are provided to empower researchers to synthesize, characterize, and evaluate the biological efficacy of this compound. This guide aims to be a critical resource for scientists engaged in the discovery and development of novel therapeutic agents, highlighting 3-(4-Fluorobenzyl)thiazolidine-2,4-dione as a compound of significant interest for further investigation.

Introduction: The Versatility of the Thiazolidine-2,4-dione Scaffold

The thiazolidine-2,4-dione (TZD) moiety is a five-membered heterocyclic ring containing sulfur and nitrogen atoms, with carbonyl groups at positions 2 and 4. This privileged structure has been a focal point of extensive research due to its wide array of biological activities, including antidiabetic, antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][2][3] The versatility of the TZD scaffold lies in the ability to introduce substituents at the N-3 and C-5 positions, allowing for the fine-tuning of its pharmacological profile.[4]

The introduction of a benzyl group at the N-3 position, as in the case of 3-(4-Fluorobenzyl)thiazolidine-2,4-dione, is a strategic modification. The benzyl group can influence the compound's lipophilicity, steric hindrance, and interaction with biological targets. The fluorine atom on the benzyl ring is of particular interest as it can enhance metabolic stability, improve binding affinity through halogen bonding, and modulate the electronic properties of the molecule. This guide will explore the untapped potential of this specific N-substituted TZD derivative.

Synthesis and Characterization

The synthesis of 3-(4-Fluorobenzyl)thiazolidine-2,4-dione is a multi-step process that begins with the formation of the core thiazolidine-2,4-dione ring, followed by N-alkylation.

Synthesis of the Thiazolidine-2,4-dione Core

The foundational TZD ring is typically synthesized via the condensation of chloroacetic acid and thiourea in the presence of a strong acid, such as concentrated hydrochloric acid.[5][6]

Experimental Protocol: Synthesis of Thiazolidine-2,4-dione [5][6]

-

In a round-bottom flask, dissolve thiourea (0.6 mol) in 60 mL of water.

-

In a separate beaker, dissolve chloroacetic acid (0.6 mol) in 60 mL of water.

-

Add the chloroacetic acid solution to the thiourea solution with stirring. A white precipitate may form.

-

Slowly add 60 mL of concentrated hydrochloric acid to the mixture.

-

Fit the flask with a reflux condenser and heat the mixture at 100-110°C for 8-10 hours.

-

Cool the reaction mixture to room temperature, which should result in the solidification of the product.

-

Filter the solid product, wash with cold water to remove any remaining acid, and dry.

-

Recrystallize the crude product from ethanol to obtain pure thiazolidine-2,4-dione as white needles.

N-Alkylation to Yield 3-(4-Fluorobenzyl)thiazolidine-2,4-dione

The final step involves the N-alkylation of the thiazolidine-2,4-dione core with 4-fluorobenzyl chloride. This reaction is typically carried out in the presence of a base to deprotonate the nitrogen atom of the TZD ring, making it nucleophilic.

Experimental Protocol: Synthesis of 3-(4-Fluorobenzyl)thiazolidine-2,4-dione

-

To a solution of thiazolidine-2,4-dione (1 mmol) in a suitable solvent such as dimethylformamide (DMF) or acetone, add a base like potassium carbonate (K₂CO₃) (1.2 mmol).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the TZD anion.

-

Add 4-fluorobenzyl chloride (1.1 mmol) to the reaction mixture.

-

Heat the reaction mixture to 50-60°C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 3-(4-Fluorobenzyl)thiazolidine-2,4-dione.

Characterization

The synthesized compound should be characterized using standard spectroscopic techniques to confirm its structure and purity.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-fluorobenzyl group, a singlet for the benzylic methylene protons (CH₂), and a singlet for the methylene protons of the TZD ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display signals for the carbonyl carbons of the TZD ring, the carbons of the aromatic ring, the benzylic carbon, and the methylene carbon of the TZD ring.[5]

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands for the C=O groups (around 1700-1750 cm⁻¹), the C-N bond, and the C-F bond.

-

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and confirm its elemental composition.

Caption: Synthetic pathway for 3-(4-Fluorobenzyl)thiazolidine-2,4-dione.

Potential Biological Activities

Based on the extensive research on TZD derivatives, 3-(4-Fluorobenzyl)thiazolidine-2,4-dione is anticipated to exhibit significant anticancer and antimicrobial activities.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer effects of TZD derivatives against a wide range of cancer cell lines.[7][8] The anticancer activity of these compounds is often attributed to their ability to induce apoptosis, cause cell cycle arrest, and inhibit angiogenesis.[9]

Potential Mechanisms of Anticancer Action:

-

Induction of Apoptosis: N-substituted TZD derivatives have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This can involve the activation of caspases and the release of cytochrome c from the mitochondria.[9]

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at various phases, such as G0/G1 or G2/M.

-

PPARγ Agonism: Some TZD derivatives exert their anticancer effects through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a role in cell differentiation and apoptosis.[10] However, it's important to note that some N-substituted TZDs may act independently of PPARγ.

-